![molecular formula C13H17ClN2O3 B2625981 4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid CAS No. 1026766-00-6](/img/structure/B2625981.png)
4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid
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Description
4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid, commonly known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). HDAC is an enzyme that removes acetyl groups from histones, leading to the compaction of chromatin and repression of gene transcription. CI-994 is a promising drug candidate for the treatment of cancer and other diseases, as it can selectively inhibit HDAC activity and induce apoptosis in cancer cells.
Scientific Research Applications
Molecular Docking and Biological Activities
Research has shown that derivatives of butanoic acid, such as 4-[(2, 6-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid and 4-[(2, 5-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid, are subjects of molecular docking studies. These studies reveal their potential in inhibiting Placenta Growth Factor (PIGF-1), suggesting significant biological activities. The molecular stability, arising from hyper-conjugative interactions and charge delocalization, has been analyzed using natural bond orbital (NBO) analysis. This implies a potential for pharmacological importance in future investigations (Vanasundari et al., 2018).
Spectroscopic Analysis and Structural Characterization
Spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction, are pivotal in characterizing the structure of butanoic acid derivatives. For instance, the synthesis and structural confirmation of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were achieved through these methods. The computational analysis, alongside experimental data, facilitated a deeper understanding of the vibrational wavenumbers and the molecular geometry of the compounds. This comprehensive analysis aids in exploring the potential applications of these compounds in material science and pharmacology (Raju et al., 2015).
Nonlinear Optical Materials
The study of butanoic acid derivatives extends to their potential as nonlinear optical materials. Analysis of the dipole moment and first hyperpolarizabilities of these compounds suggests their suitability for applications in nonlinear optics. This opens avenues for their use in creating advanced materials for photonic and electronic applications. Theoretical and experimental studies provide insights into their optical properties, contributing to the development of new materials with desirable optical characteristics (Vanasundari et al., 2018).
Reactivity and Chemical Properties
The reactivity of 4-oxobutanoic acid derivatives has been explored through DFT calculations, revealing insights into their electronic, optical, and structural properties. These studies help identify reactive sites within the molecules, guiding synthetic chemists in designing compounds with targeted properties. The analysis of frontier molecular orbitals, molecular electrostatic potential, and bond dissociation energies underscores the chemical reactivity and stability of these compounds, laying the groundwork for their application in various chemical reactions and potential therapeutic uses (Mary et al., 2017).
properties
IUPAC Name |
4-(2-chloroanilino)-4-oxo-2-(propan-2-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(2)15-11(13(18)19)7-12(17)16-10-6-4-3-5-9(10)14/h3-6,8,11,15H,7H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWHLSZUKVPHNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CC(=O)NC1=CC=CC=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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